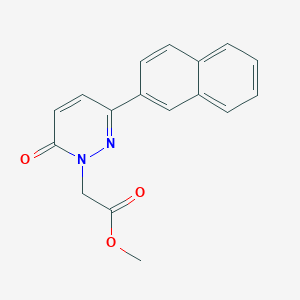

Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate

Description

Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate is a pyridazinone derivative characterized by a naphthalen-2-yl substituent at the 3-position of the pyridazinone ring and a methyl ester group at the 1-position. The ester group at the 1-position contributes to solubility and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-17(21)11-19-16(20)9-8-15(18-19)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMACQGGAXZPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate typically involves the condensation of a naphthalene derivative with a pyridazinone precursor. One common method includes the reaction of 3-naphthalen-2-yl-6-oxopyridazin-1-yl hydrazine with methyl chloroacetate under reflux conditions in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, suggesting that this compound may share these properties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as a potential antimicrobial agent .

Organic Synthesis

Synthesis Pathways

this compound can be synthesized through various methods, including the reaction of naphthalene derivatives with pyridazine precursors. The synthesis typically involves the use of reagents such as potassium carbonate and tetrabutylammonium bromide in a dimethylformamide solvent system, yielding the desired product after purification .

Material Science

Polymerization Applications

Due to its unique structure, this compound can serve as a monomer in polymer chemistry. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties, making it suitable for applications in high-performance materials .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogous molecules:

Key Observations :

- Ring Systems: The target compound and the ethyl pyridazinone derivative share a pyridazinone core, whereas the tetrazole analog replaces this with a five-membered tetrazole ring. The HWE reagent lacks a heterocyclic ring entirely.

- Substituents: The naphthalen-2-yl group in the target compound provides extended π-conjugation compared to the 2-hydroxyphenyl (tetrazole analog) or 2-chlorobenzyl (pyridazinone analog) groups. This may enhance aromatic stacking interactions in crystallography or binding .

Supramolecular and Crystallographic Features

Biological Activity

Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₃ |

| Molecular Weight | 322.4 g/mol |

| CAS Number | 1232770-11-4 |

The compound features a naphthalene moiety linked to a pyridazine ring, which is known to contribute to its biological activity. The ester functionality is also critical for its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity:

Studies have shown that derivatives of pyridazine compounds possess anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. For instance, a study demonstrated that this compound significantly reduced the viability of several cancer cell lines, suggesting potential as an anticancer agent.

2. Antimicrobial Properties:

The compound has also been tested for antimicrobial activity against various bacterial strains. In vitro assays revealed that it exhibits notable inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

3. Anti-inflammatory Effects:

Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition:

The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit acetylcholinesterase activity, which is relevant in neurodegenerative diseases .

2. DNA Intercalation:

The naphthalene component may facilitate intercalation into DNA, disrupting replication and transcription processes in cancer cells. This mechanism is common among many anticancer agents .

Case Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyridazine compounds, including this compound. The results indicated a dose-dependent decrease in cell viability across multiple cancer cell lines, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, suggesting efficacy as a broad-spectrum antimicrobial agent.

Q & A

Q. What synthetic methodologies are suitable for preparing Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate?

A common approach involves coupling naphthalene-2-yl derivatives with pyridazinone intermediates. For example, ethyl oxalyl monochloride can react with substituted pyrrolizines under mild conditions to form similar acetates (e.g., ethyl 2-oxoacetate derivatives) . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement. Ethanol with piperidine at 0–5°C has been used successfully for analogous acetamide syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : To confirm carbonyl (C=O) and aromatic C-H stretches. For similar pyridazinone derivatives, peaks at ~1751 cm⁻¹ (ester C=O) and ~1652 cm⁻¹ (pyridazinone C=O) are observed .

- NMR : ¹H NMR can identify aromatic protons (δ 7.2–8.0 ppm) and ester methyl groups (δ 3.8–4.2 ppm). For example, ethyl acetate protons in analogous compounds resonate as quartets at δ 4.16 ppm .

Q. How should researchers handle hazardous intermediates during synthesis?

Use fume hoods, personal protective equipment (PPE), and inert atmospheres for moisture-sensitive steps. Safety data for structurally related compounds highlight risks such as skin irritation (H315) and respiratory sensitization (H335) . Intermediate storage at -20°C in sealed containers is recommended for stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Employ the SHELX suite (e.g., SHELXL) for refinement, particularly for anisotropic displacement parameters. SHELX’s robust algorithms handle high-resolution or twinned data, common in aromatic heterocycles . WinGX provides a graphical interface for ORTEP visualizations, aiding in the interpretation of thermal ellipsoids and molecular packing .

Q. What computational strategies are effective for 3D-QSAR modeling of derivatives?

Use molecular docking and pharmacophore mapping to assess bioactivity. For example, 3D-QSAR studies on bicyclic derivatives can guide the design of analogs with enhanced binding affinity. Substituent effects (e.g., methyl groups on pyridazinone rings) are modeled using Gaussian-based electrostatic potentials .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Cross-validate results using multiple techniques:

- Compare NMR-derived torsional angles with X-ray bond distances.

- Apply Density Functional Theory (DFT) to predict vibrational frequencies (FT-IR) and compare with experimental data . Discrepancies in carbonyl geometries (e.g., keto-enol tautomerism) may require dynamic NMR or temperature-dependent crystallography .

Q. What are the challenges in refining anisotropic displacement parameters for the naphthalene moiety?

High thermal motion in planar aromatic systems can lead to overfitting. Use SHELXL’s restraints (e.g., DELU and SIMU commands) to maintain chemically reasonable geometries. Refer to SHELX-76’s legacy protocols for handling low-resolution data .

Methodological Guidance

Q. How to optimize reaction yields for pyridazinone-acetate coupling?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalyst screening : Piperidine or triethylamine accelerates enolate formation in Knoevenagel condensations .

- Workup : Extract unreacted starting materials using ethyl acetate/water partitioning .

Q. What strategies improve reproducibility in crystallographic data collection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.